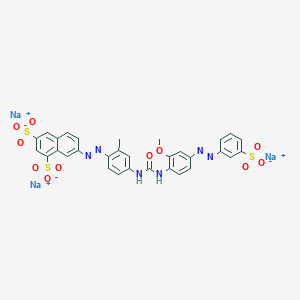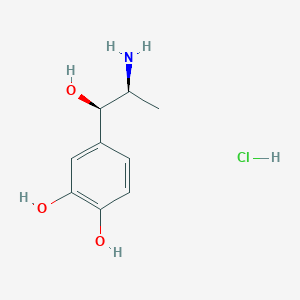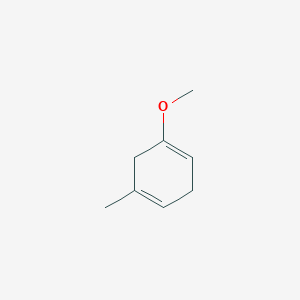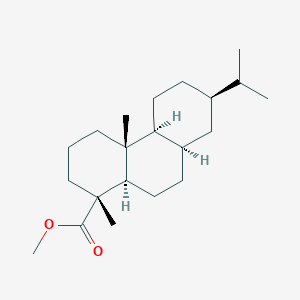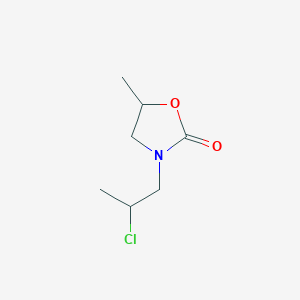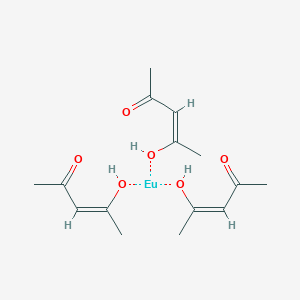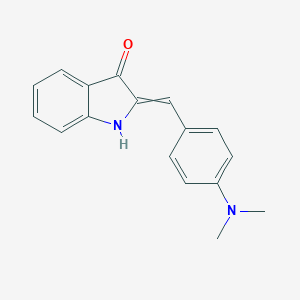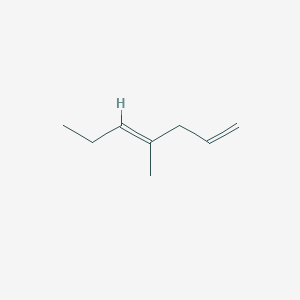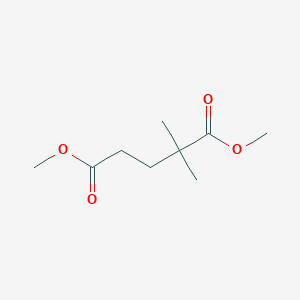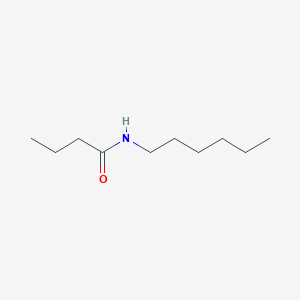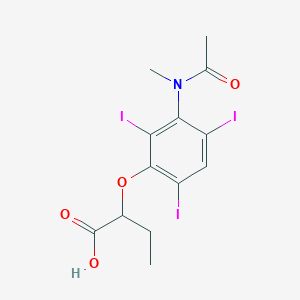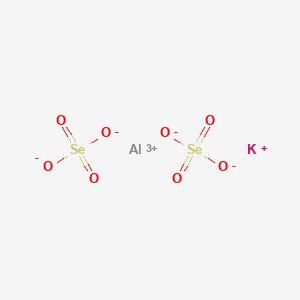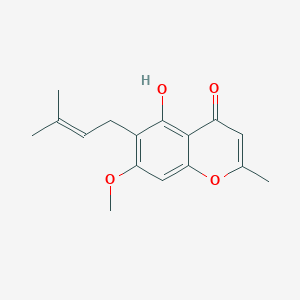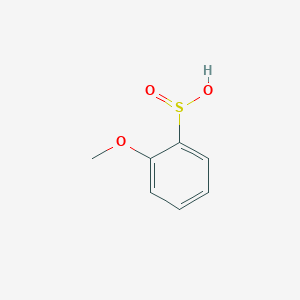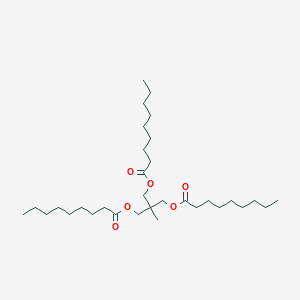
Trimethylolethane trinonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylolethane trinonanoate (TMTN) is a type of ester that is widely used in scientific research applications. It is a colorless, odorless, and viscous liquid that is synthesized through a multi-step process. TMTN has gained popularity due to its unique properties and versatility in various fields of research.
Mecanismo De Acción
Trimethylolethane trinonanoate acts as a crosslinking agent by forming ester bonds with other molecules. This process results in the formation of a three-dimensional network that enhances the physical and chemical properties of the material. Trimethylolethane trinonanoate is also known to improve the thermal stability, chemical resistance, and mechanical strength of the material.
Efectos Bioquímicos Y Fisiológicos
Trimethylolethane trinonanoate has no known biochemical or physiological effects on living organisms. It is considered safe and non-toxic when handled properly. However, it is important to use appropriate safety measures when handling Trimethylolethane trinonanoate due to its potential irritant and flammable properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethylolethane trinonanoate offers several advantages in lab experiments, including its ability to improve the physical and chemical properties of the material, its versatility in various fields of research, and its ease of handling and storage. However, Trimethylolethane trinonanoate also has some limitations, such as its high cost, limited availability, and potential environmental impact.
Direcciones Futuras
There are several future directions for research on Trimethylolethane trinonanoate, including the development of new synthesis methods, the exploration of its potential applications in different fields, and the investigation of its environmental impact. Researchers can also focus on the optimization of Trimethylolethane trinonanoate-based materials for specific applications, such as biomedical implants, electronic devices, and energy storage systems.
In conclusion, Trimethylolethane trinonanoate is a versatile and useful compound that has gained popularity in scientific research applications. Its unique properties and versatility make it an important building block in the synthesis of various organic compounds and materials. Further research on Trimethylolethane trinonanoate can lead to the development of new and innovative materials with improved physical and chemical properties.
Métodos De Síntesis
Trimethylolethane trinonanoate is synthesized through a multi-step process that involves the reaction of trimethylolpropane (TMP) with nonanoic acid. The reaction takes place in the presence of a catalyst, which helps in the formation of the ester bond. The resulting product is then purified through distillation and other purification methods.
Aplicaciones Científicas De Investigación
Trimethylolethane trinonanoate has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and material science. It is commonly used as a crosslinking agent in the production of resins, adhesives, coatings, and other materials. Trimethylolethane trinonanoate is also used as a building block in the synthesis of various organic compounds, such as surfactants, lubricants, and detergents.
Propiedades
Número CAS |
10535-50-9 |
|---|---|
Nombre del producto |
Trimethylolethane trinonanoate |
Fórmula molecular |
C32H60O6 |
Peso molecular |
540.8 g/mol |
Nombre IUPAC |
[2-methyl-3-nonanoyloxy-2-(nonanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C32H60O6/c1-5-8-11-14-17-20-23-29(33)36-26-32(4,27-37-30(34)24-21-18-15-12-9-6-2)28-38-31(35)25-22-19-16-13-10-7-3/h5-28H2,1-4H3 |
Clave InChI |
JMYBRXSQFQZFFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Otros números CAS |
10535-50-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



